molecular formula C6H3BrClN3 B13125100 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine

2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine

Cat. No.: B13125100
M. Wt: 232.46 g/mol
InChI Key: ILIBRVBOBMDEDN-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of both bromine and chlorine atoms attached to the imidazo[4,5-c]pyridine core. Imidazopyridines are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2,3-diaminopyridine derivatives, which undergo nucleophilic substitution followed by cyclization. For instance, starting from 2-chloro-3-nitropyridine, nucleophilic substitution with a suitable amine, followed by reduction of the nitro group and cyclization, can yield the desired imidazopyridine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig coupling, is common in industrial settings to introduce the bromine and chlorine substituents efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of palladium on carbon are typical.

Major Products: The major products formed from these reactions include substituted imidazopyridines, N-oxides, and reduced amine derivatives .

Scientific Research Applications

2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by mimicking the structure of natural substrates or ligands. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. For example, imidazopyridines have been shown to inhibit kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

  • 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine
  • 2-Chloro-3-nitropyridine
  • 2-Fluoro-3-nitropyridine

Comparison: 2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to other imidazopyridines, this compound may exhibit enhanced potency or selectivity in certain applications due to these substituents .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-6-chloro-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-6-10-3-1-5(8)9-2-4(3)11-6/h1-2H,(H,10,11)

InChI Key

ILIBRVBOBMDEDN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)NC(=N2)Br

Origin of Product

United States

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